REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]#[N:8])[N:2]=1.[ClH:9].[H][H]>CO.[Pd]>[ClH:9].[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][NH2:8])[N:2]=1 |f:5.6|
|
Name
|
|
Quantity
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5.96 g
|
Type
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reactant
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Smiles
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N1=NC(=CC=C1)C#N
|
Name
|
|
Quantity
|
20.89 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.905 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
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The reaction mixture was filtered through Celite™ (diatomaceous earth)
|
Type
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WASH
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Details
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washed with 600 mL of MeOH
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Type
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CONCENTRATION
|
Details
|
the filtrate concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was azeotroped several times with toluene
|
Type
|
CUSTOM
|
Details
|
A dark brown solid was obtained
|
Name
|
|
Type
|
|
Smiles
|
Cl.N1=NC(=CC=C1)CN
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |